molecular formula C14H15NO3 B11955449 Ethyl beta-cyano-3,4-dimethyl-alpha-hydroxycinnamate CAS No. 107516-58-5

Ethyl beta-cyano-3,4-dimethyl-alpha-hydroxycinnamate

Cat. No.: B11955449
CAS No.: 107516-58-5
M. Wt: 245.27 g/mol
InChI Key: RGXNMCKUDPGCJB-UHFFFAOYSA-N
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Description

Ethyl beta-cyano-3,4-dimethyl-alpha-hydroxycinnamate is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.281 g/mol . This compound is part of the cinnamate family, which is known for its diverse applications in various fields such as pharmaceuticals, cosmetics, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl beta-cyano-3,4-dimethyl-alpha-hydroxycinnamate typically involves the reaction of ethyl cyanoacetate with 3,4-dimethylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl beta-cyano-3,4-dimethyl-alpha-hydroxycinnamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl beta-cyano-3,4-dimethyl-alpha-hydroxycinnamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl beta-cyano-3,4-dimethyl-alpha-hydroxycinnamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could act as an inhibitor or modulator of certain biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl beta-cyano-2,3-dimethyl-alpha-hydroxycinnamate
  • Ethyl beta-cyano-2,4-dimethyl-alpha-hydroxycinnamate
  • Ethyl beta-cyano-2,5-dimethyl-alpha-hydroxycinnamate
  • Ethyl beta-cyano-4-ethyl-alpha-hydroxycinnamate
  • Ethyl alpha-cyano-3,4-dimethoxycinnamate

Uniqueness

Ethyl beta-cyano-3,4-dimethyl-alpha-hydroxycinnamate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

107516-58-5

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 3-cyano-3-(3,4-dimethylphenyl)-2-hydroxyprop-2-enoate

InChI

InChI=1S/C14H15NO3/c1-4-18-14(17)13(16)12(8-15)11-6-5-9(2)10(3)7-11/h5-7,16H,4H2,1-3H3

InChI Key

RGXNMCKUDPGCJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C#N)C1=CC(=C(C=C1)C)C)O

Origin of Product

United States

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